molecular formula C20H20BrNO3 B277602 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

カタログ番号 B277602
分子量: 402.3 g/mol
InChIキー: GBWWZZTYEAKWJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BAY 41-2272, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit a variety of interesting biochemical and physiological effects. In

作用機序

The mechanism of action of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 involves the activation of sGC through binding to its heme moiety. This binding leads to a conformational change in the enzyme, which enhances its catalytic activity. The increased production of cGMP then leads to the activation of protein kinase G (PKG), which mediates the downstream effects of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272, such as vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 has been shown to exhibit a variety of interesting biochemical and physiological effects. In addition to its vasodilatory and antiplatelet effects, this compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative properties. These effects are mediated through the activation of cGMP-dependent pathways, which can modulate a variety of cellular processes.

実験室実験の利点と制限

One of the main advantages of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 for lab experiments is its specificity for sGC. This compound has been shown to activate sGC without affecting other enzymes or receptors, which makes it a useful tool for studying the role of cGMP in various biological processes. However, one limitation of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 is its relatively short half-life, which can make it difficult to maintain stable cGMP levels over an extended period of time.

将来の方向性

There are several future directions for the study of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272. One potential application of this compound is in the treatment of pulmonary hypertension, a condition characterized by elevated blood pressure in the lungs. 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 has been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension, and clinical trials are currently underway to evaluate its efficacy in humans. Another potential application of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 is in the treatment of fibrosis, a condition characterized by the excessive accumulation of scar tissue. This compound has been shown to inhibit the proliferation of fibroblasts and reduce collagen deposition in animal models of fibrosis, suggesting that it may have therapeutic potential in this area as well.
Conclusion
In conclusion, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 is a small molecule that has been extensively studied for its potential therapeutic applications. This compound activates sGC and increases cGMP levels, leading to vasodilation, inhibition of platelet aggregation, and a variety of other biochemical and physiological effects. While there are some limitations to its use in lab experiments, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 remains an important tool for studying the role of cGMP in various biological processes.

合成法

The synthesis of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 involves several steps, starting from the reaction of 2,5-dimethylphenylacetic acid with ethyl chloroformate to form the corresponding acid chloride. This intermediate is then reacted with 3-bromo-1,2-propanediol to yield the corresponding ester. The final step involves the cyclization of the ester with sodium hydroxide to form 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272. The overall yield of this synthesis method is around 50%, making it a relatively efficient process.

科学的研究の応用

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. This compound has been shown to activate soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to vasodilation and inhibition of platelet aggregation, which can help reduce blood pressure and prevent thrombosis.

特性

製品名

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

分子式

C20H20BrNO3

分子量

402.3 g/mol

IUPAC名

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C20H20BrNO3/c1-4-22-17-8-7-14(21)10-16(17)20(25,19(22)24)11-18(23)15-9-12(2)5-6-13(15)3/h5-10,25H,4,11H2,1-3H3

InChIキー

GBWWZZTYEAKWJP-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)C)C)O

正規SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)C)C)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。